molecular formula C12H12N2O B2421614 N-(3-methoxyphenyl)pyridin-3-amine CAS No. 1268526-06-2

N-(3-methoxyphenyl)pyridin-3-amine

Cat. No.: B2421614
CAS No.: 1268526-06-2
M. Wt: 200.241
InChI Key: VKUGWFYUSVTMKG-UHFFFAOYSA-N
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Description

Strategic Significance of Aryl Amine Scaffolds in Chemical Synthesis and Medicinal Chemistry

Aryl amine scaffolds are foundational structures in the development of pharmaceuticals and functional organic materials. researchgate.net The carbon-nitrogen (C-N) bond is a key feature in many biologically active molecules, making the synthesis of aryl amines a long-standing area of interest in organic chemistry. wjpmr.com These structures are integral to a wide array of molecules with significant medicinal properties, including analgesic and antibacterial agents. wjpmr.com

The prevalence of the aryl amine motif is evident in numerous approved drugs and clinical candidates. nih.gov For instance, the arylpyridylmethylamine structure is considered a privileged scaffold in drug discovery. researchgate.net The ability to construct diverse libraries of molecules around such core structures is crucial for structure-activity relationship (SAR) studies in the quest for new therapeutic agents. nih.gov Methodologies for forming C-N bonds, such as the Buchwald-Hartwig and Ullmann reactions, are central to this endeavor, enabling the coupling of amines with aryl halides. wjpmr.com The development of novel catalysts and reaction conditions continues to expand the toolkit for synthesizing complex aryl amines. wjpmr.comnih.gov

Overview of Pyridin-3-amine Core Structures and Their Derivatives

Pyridin-3-amine, also known as 3-aminopyridine, is a colorless solid that serves as a versatile building block in organic synthesis. wikipedia.org It can be prepared through a Hofmann rearrangement of nicotinamide. wikipedia.org The pyridin-3-amine core is found in various functional molecules and ligands. For example, it is a precursor in the synthesis of the organic ligand 3-pyridylnicotinamide and the drug Troxipide. wikipedia.org

Derivatives of pyridin-3-amine have been extensively explored for their potential biological activities. For instance, new pyrimidine (B1678525) and pyridine (B92270) derivatives have been investigated as multi-target cholinesterase inhibitors for conditions like Alzheimer's disease. nih.gov In these studies, pyridine amine derivatives often show significant potency. nih.gov Furthermore, the synthesis of N-pyridin-3-yl-benzenesulfonamide has been reported, and the compound has demonstrated antimicrobial activity. researchgate.net The 2-aminopyridine (B139424) moiety, a related structure, is a common motif in drug discovery, appearing in several approved pharmaceuticals. acs.org The functionalization of the pyridine ring and the amine group allows for the creation of a wide range of derivatives with diverse properties. researchgate.netacs.org

Rationale for Comprehensive Investigation of N-(3-methoxyphenyl)pyridin-3-amine

The focused investigation of this compound is driven by the promising biological activities observed in structurally related compounds. The combination of a pyridine ring and a substituted aniline (B41778) is a recurring theme in the design of kinase inhibitors and other targeted therapies. For example, derivatives of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine have been synthesized and evaluated as potent tubulin polymerization inhibitors with potential antitumor effects. nih.gov Similarly, 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have been designed as tubulin polymerization inhibitors and have shown anticancer activity. nih.gov

The methoxy (B1213986) group on the phenyl ring of this compound is also of strategic importance. The presence of methoxy groups is a common feature in many biologically active molecules, where they can influence solubility, metabolic stability, and receptor binding. ncert.nic.in For instance, the 3-methoxyphenyl (B12655295) group has been incorporated into various pyridine and pyrazine (B50134) derivatives. nih.govnih.gov The specific placement of the methoxy group at the meta-position can lead to distinct biological profiles compared to ortho- or para-substituted analogues. Therefore, this compound represents a valuable scaffold for medicinal chemistry programs aimed at developing new therapeutic agents, particularly in oncology.

Contextual Placement within Pyridine and Aniline Chemistry Literature

The chemical properties of this compound can be understood by considering the characteristics of its parent structures: pyridine and aniline. Pyridine is a basic heterocyclic aromatic compound where the lone pair of electrons on the nitrogen atom is located in an sp2 hybrid orbital and is not involved in the aromatic system, making it available for protonation. quora.comquora.com In contrast, aniline is less basic because the lone pair on the nitrogen atom is delocalized into the aromatic ring through resonance, reducing its availability. quora.comquora.comeduncle.com

In this compound, two nitrogen atoms with different chemical environments are present. The pyridine nitrogen retains its basic character, while the exocyclic amino nitrogen is attached to both a pyridine and a phenyl ring. The electronic nature of this secondary amine is influenced by both aromatic systems. Furthermore, the methoxy group on the phenyl ring acts as an electron-donating group, which can modulate the basicity and nucleophilicity of the aniline nitrogen. ncert.nic.in The interplay of these electronic effects makes this compound an interesting subject for studies in physical organic chemistry and as a substrate in cross-coupling and other synthetic transformations. nih.gov

Table 2: Comparison of Basicity
CompoundpKa of Conjugate AcidReason for Basicity
Pyridine5.25Nitrogen lone pair is in an sp2 orbital and localized. quora.comquora.com
Aniline4.63Nitrogen lone pair is delocalized into the aromatic ring. quora.comquora.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-methoxyphenyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-12-6-2-4-10(8-12)14-11-5-3-7-13-9-11/h2-9,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUGWFYUSVTMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for N 3 Methoxyphenyl Pyridin 3 Amine

Established Synthetic Pathways for N-Arylpyridin-3-amines

Historically, the synthesis of N-arylpyridin-3-amines has been approached through classical methods such as nucleophilic aromatic substitution (SNAr). However, these methods often require harsh reaction conditions and are limited by the reactivity of the pyridine (B92270) ring, which can be resistant to nucleophilic attack. wikipedia.orgacsgcipr.org The direct synthesis of N-substituted-3-amino-4-halopyridines, for instance, can be problematic due to difficulties in reductive aminations and base-promoted alkylations. nih.gov

Development of Novel Synthetic Approaches for N-(3-methoxyphenyl)pyridin-3-amine

The limitations of classical methods have spurred the development of more versatile and efficient transition metal-catalyzed cross-coupling reactions. These modern techniques have significantly expanded the scope and applicability of N-arylpyridin-3-amine synthesis.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Ullmann)

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone for the formation of C-N bonds. wikipedia.orgacsgcipr.orgorganic-chemistry.org It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org The reaction is highly versatile, with a broad substrate scope and tolerance for various functional groups. wikipedia.org For the synthesis of this compound, this would typically involve coupling 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-chloropyridine) with 3-methoxyaniline.

The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. wikipedia.orgacsgcipr.org

Ullmann Condensation: The Ullmann reaction is a copper-catalyzed method for forming C-N bonds. wikipedia.orgorganic-chemistry.org While traditionally requiring high temperatures, modern variations of the Ullmann reaction utilize ligands to enable the coupling under milder conditions. acsgcipr.orgorganic-chemistry.org This reaction can be an effective alternative to palladium-catalyzed methods, particularly for large-scale synthesis where the cost of palladium can be a concern. acsgcipr.org The synthesis of this compound via an Ullmann-type reaction would involve reacting a 3-halopyridine with 3-methoxyaniline in the presence of a copper catalyst. researchgate.net

Table 1: Comparison of Buchwald-Hartwig and Ullmann Reactions for N-Aryl Amine Synthesis

Feature Buchwald-Hartwig Amination Ullmann Condensation
Catalyst Palladium wikipedia.orgacsgcipr.org Copper wikipedia.orgorganic-chemistry.org
Ligands Bulky phosphine ligands (e.g., BINAP, Xantphos) wikipedia.orgnih.gov Diamines, amino acids, 1,10-phenanthroline (B135089) organic-chemistry.org
Reaction Conditions Generally milder conditions wikipedia.org Traditionally harsh, modern methods are milder acsgcipr.orgorganic-chemistry.org
Substrate Scope Very broad wikipedia.org Good, but can be more limited than Buchwald-Hartwig acsgcipr.org
Cost Palladium can be expensive acsgcipr.org Copper is more cost-effective acsgcipr.org

Direct Amination Protocols and Mechanistic Insights

Direct amination methods, where a C-H bond on the pyridine ring is directly converted to a C-N bond, represent a highly atom-economical approach. While still an area of active research, some protocols have been developed. For instance, direct catalytic nitrogenation using dinitrogen (N₂) as the nitrogen source has been reported for the synthesis of diarylamines and other N-containing compounds, offering a novel and direct route. researchgate.net The mechanism of these reactions often involves the in-situ generation of a reactive nitrogen species that can then engage with the aromatic substrate. researchgate.net

Microwave-Assisted and Flow Chemistry Applications in Synthesis

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of N-aryl amines. nih.govresearchgate.net Microwave-assisted organic synthesis (MAOS) can lead to shorter reaction times, higher yields, and improved purity of the products. researchgate.netnih.gov For example, the coupling of substituted 2-chloropyridines with anilines has been successfully achieved under microwave irradiation. nih.gov This technology offers a powerful tool for the rapid optimization of reaction conditions and for the efficient production of libraries of compounds for screening purposes. nih.gov

Flow Chemistry: Continuous flow synthesis provides several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automated, scalable production. rsc.org The synthesis of amines and other organic molecules has been successfully translated to flow-based systems. rsc.org For the production of this compound, a flow process could involve pumping the starting materials (e.g., 3-halopyridine and 3-methoxyaniline) along with the catalyst and base through a heated reactor coil, allowing for continuous product formation.

Chemo-, Regio-, and Stereoselectivity in this compound Synthesis

Chemoselectivity: In molecules containing multiple reactive sites, achieving chemoselectivity is crucial. For instance, if the pyridine or aniline (B41778) ring contains other functional groups, the catalyst system must be chosen to selectively promote the desired C-N bond formation without affecting other parts of the molecule. The choice of catalyst and ligands in Buchwald-Hartwig and Ullmann reactions plays a key role in controlling chemoselectivity. nih.gov

Regioselectivity: When coupling an unsymmetrical pyridine derivative, the position of amination is a critical consideration. For the synthesis of this compound, the reaction must be directed to the C-3 position of the pyridine ring. The inherent reactivity of the pyridine ring and the choice of starting materials (e.g., 3-halopyridine) are the primary determinants of regioselectivity. researchgate.net In some cases, directing groups can be employed to control the position of functionalization. nih.gov

Stereoselectivity: While this compound itself is not chiral, stereoselectivity becomes important if either the pyridine or the aniline moiety contains a stereocenter. In such cases, the reaction conditions must be chosen to preserve the existing stereochemistry or to create the desired stereoisomer. rsc.org For example, in Buchwald-Hartwig aminations, the use of chiral ligands can induce enantioselectivity in the products. libretexts.org

Optimization of Reaction Conditions and Yields for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction conditions to maximize yield, minimize cost, and ensure safety and sustainability. researchgate.net

Key parameters for optimization include:

Catalyst and Ligand Loading: Minimizing the amount of expensive palladium catalyst and complex ligands is a primary goal. acsgcipr.org Optimization studies aim to find the lowest possible catalyst loading that still provides high conversion and yield in a reasonable timeframe.

Base: The choice of base is critical. Common bases include sodium tert-butoxide, potassium carbonate, and cesium carbonate. The strength and solubility of the base can significantly impact the reaction rate and yield. nih.gov

Solvent: Solvents such as toluene (B28343), dioxane, and DMF are commonly used. acsgcipr.orgnih.gov The choice of solvent can affect the solubility of the reactants and catalyst, as well as the reaction temperature. Green chemistry principles encourage the use of more environmentally benign solvents. acsgcipr.org

Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can lead to faster reactions but may also promote side reactions. Optimization involves finding the ideal balance to achieve high yield in the shortest possible time. researchgate.net

Table 2: Illustrative Reaction Conditions for Buchwald-Hartwig Amination

Parameter Condition 1 Condition 2 Condition 3
Catalyst Pd₂(dba)₃ chemspider.com Pd(OAc)₂ libretexts.org Dichlorobis(triphenylphosphine)Pd(II) nih.gov
Ligand BINAP chemspider.com Xantphos nih.gov P(o-tolyl)₃ libretexts.org
Base NaOBuᵗ chemspider.com K₂CO₃ libretexts.org Cs₂CO₃
Solvent Toluene chemspider.com Dioxane acsgcipr.org DMF
Temperature 80-110 °C chemspider.com 100 °C 120 °C
Yield Moderate to High chemspider.comnih.gov Good nih.gov High

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.eduresearchgate.net In the context of synthesizing this compound, applying these principles can lead to more sustainable and environmentally friendly routes. nih.gov

Recent advancements in palladium-catalyzed aminations have focused on developing more sustainable protocols. nih.govnih.gov One significant area of improvement is the use of greener solvents. Traditional Buchwald-Hartwig reactions often employ volatile and hazardous organic solvents like toluene and dioxane. nih.gov Research has demonstrated the feasibility of conducting these reactions in more environmentally benign media, such as water, using surfactant-based micellar catalysis. nih.govescholarship.org This approach not only reduces the reliance on organic solvents but can also lead to higher reaction rates and easier product separation. nih.gov

Another key aspect of green chemistry is the reduction of catalyst loading. Palladium is a precious and toxic metal, and minimizing its use is a primary goal. acsgcipr.org The development of highly active catalyst systems, such as those employing well-defined pre-catalysts, allows for amination reactions to be carried out with parts-per-million (ppm) levels of palladium, a significant improvement over the mole percent loadings often required in traditional methods. nih.govresearchgate.net Furthermore, the development of heterogeneous catalysts or methods for recycling the homogeneous catalyst can drastically reduce waste and cost. nih.gov

Energy efficiency is also a critical consideration. yale.edu The development of catalysts that are active at lower temperatures can significantly reduce the energy consumption of the process. nih.gov Some modern Buchwald-Hartwig systems can operate effectively at room temperature or slightly above (e.g., 45 °C), a stark contrast to the high temperatures often required for Ullmann condensations. nih.gov

Atom economy, another of the twelve principles of green chemistry, is inherently addressed by the nature of these cross-coupling reactions, which are designed to incorporate a majority of the atoms from the reactants into the final product. yale.edu

The following table compares a hypothetical traditional synthesis with a potential greener alternative for the synthesis of this compound, based on the principles discussed.

FeatureTraditional Synthesis (Buchwald-Hartwig)"Greener" Synthesis (Micellar Catalysis)
Solvent Toluene or 1,4-Dioxane libretexts.orgchemspider.comWater with surfactant (e.g., TPGS-750-M) nih.gov
Catalyst System 1-5 mol% Pd₂(dba)₃ / XPhos nih.gov1000 ppm [t-BuXPhos(Pd-π-cinnamyl)]OTf nih.govescholarship.org
Base NaOt-Bu chemspider.comK₃PO₄
Temperature 100 °C chemspider.comRoom Temperature to 45 °C nih.gov
Environmental Impact High VOC emissions, heavy metal wasteReduced VOCs, significantly less metal waste, lower energy consumption nih.gov
Catalyst Recycling DifficultPotential for catalyst and surfactant recycling nih.gov

By embracing these green chemistry principles, the synthesis of this compound and other valuable diarylamines can be made more sustainable, safer, and more cost-effective.

Advanced Structural Elucidation and Conformational Analysis of N 3 Methoxyphenyl Pyridin 3 Amine

Detailed Crystallographic Studies of N-(3-methoxyphenyl)pyridin-3-amine and its Co-crystals

While a specific crystal structure for this compound is not publicly available, analysis of related aminopyridine structures provides a strong basis for predicting its solid-state arrangement. For instance, studies on various aminopyridine derivatives reveal common hydrogen bonding motifs, such as dimers formed through N–H···Npyr interactions. mdpi.com The crystal packing is often further stabilized by a network of C–H···π, C–H···N, and other non-covalent interactions, leading to layered structures. mdpi.com

In the case of 4-aminopyridinium (B8673708) thiocyanate–4-aminopyridine (1/1), the crystal structure is held together by N—H···S and N—H···N hydrogen bonds, creating complex three-dimensional networks. nih.gov Hirshfeld surface analysis of this compound indicates that H···H (36.6%), C···H/H···C (20.4%), S···H/H···S (19.7%), and N···H/H···N (13.4%) interactions are the most significant contributors to the crystal packing. nih.gov It is highly probable that this compound would exhibit similar intermolecular interactions, dominated by hydrogen bonds involving the amine and pyridine (B92270) nitrogen atoms, as well as contributions from the methoxy (B1213986) group and aromatic rings.

The potential for co-crystal formation is a significant area of interest in crystal engineering. rsc.org Co-crystallization of active pharmaceutical ingredients with co-formers like amino acids has been shown to improve physicochemical properties. researchgate.net Given the hydrogen bonding capabilities of the amino and pyridine groups in this compound, it is a prime candidate for the formation of co-crystals with various organic acids or other co-formers.

Table 1: Predicted Crystallographic Parameters for this compound based on Analogous Compounds

ParameterPredicted Value/CharacteristicBasis of Prediction
Crystal SystemMonoclinic or OrthorhombicCommon systems for aminopyridine derivatives. mdpi.comtubitak.gov.tr
Space GroupCentrosymmetric (e.g., P2₁/c) or Non-centrosymmetricDependent on molecular packing and chirality. mdpi.comtubitak.gov.tr
Key H-bondsN–H···Npyridine, C–H···OBased on functional groups present. mdpi.comnih.gov
Other Interactionsπ–π stacking, C–H···πExpected due to aromatic rings. mdpi.comnih.gov

Conformational Preferences and Dynamics in Solution and Solid States

The conformation of this compound is determined by the rotational freedom around the C-N bonds linking the two aromatic rings. In the solid state, the conformation will be largely dictated by the demands of crystal packing. Studies on diphenylamine (B1679370) derivatives often show a non-planar arrangement of the phenyl rings to minimize steric hindrance. wikipedia.orgnih.govnih.gov

In solution, the molecule is expected to be more flexible, with a dynamic equilibrium between different conformations. The methoxy group on the phenyl ring can influence the electronic properties and rotational barriers of the C-N bonds. The conformational dynamics can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through techniques like Nuclear Overhauser Effect (NOE) experiments, which can reveal through-space proximity of protons on the two different rings. The study of diphenylamine derivatives encapsulated in nanocages has demonstrated the formation of specific host-guest charge-transfer complexes, indicating that the conformational state can be influenced by the surrounding environment. acs.org

Theoretical Prediction of Spectroscopic Signatures and Their Interpretation

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. tsijournals.comresearchgate.net For this compound, DFT calculations would be invaluable for interpreting its infrared (IR), Raman, and NMR spectra.

Infrared (IR) and Raman Spectroscopy: The vibrational spectra of aminopyridines have been extensively studied. tsijournals.comnih.govcdnsciencepub.comchemicalbook.comchemicalbook.com The key vibrational modes for this compound would include:

N-H stretching: A characteristic band in the region of 3300-3500 cm⁻¹. tsijournals.com

C-N stretching: Bands associated with the aryl-amine linkages.

Pyridine ring vibrations: A series of characteristic bands for the pyridine ring. cdnsciencepub.com

Methoxyphenyl vibrations: Vibrations associated with the C-O-C linkage and the substituted benzene (B151609) ring.

Theoretical calculations on 2-aminopyridine (B139424) have shown good agreement between calculated and experimental vibrational wavenumbers. tsijournals.com A similar approach for this compound would allow for a detailed assignment of its IR and Raman spectra.

NMR Spectroscopy: The ¹H and ¹³C NMR spectra of aminopyridines are well-documented. tandfonline.comresearchgate.nettandfonline.comresearchgate.netchemicalbook.com The chemical shifts of the protons and carbons in this compound would be influenced by the electronic effects of the amino and methoxy substituents, as well as the positions of the nitrogen atoms in the pyridine ring.

Table 2: Predicted Key Spectroscopic Features for this compound

SpectroscopyPredicted Key SignatureRegion/Chemical Shift (Approx.)
IRN-H Stretch3300-3500 cm⁻¹
IRC-O-C Stretch (Aromatic Ether)1200-1300 cm⁻¹ (asymmetric), 1000-1100 cm⁻¹ (symmetric)
RamanPyridine Ring Breathing~1000 cm⁻¹
¹H NMRAmine Proton (N-H)Broad singlet, δ 5-8 ppm
¹H NMRMethoxy Protons (O-CH₃)Singlet, δ 3.7-3.9 ppm
¹³C NMRCarbon attached to Methoxyδ 155-165 ppm

Structural Studies of this compound with Biological Macromolecules (e.g., Co-crystallization with Proteins)

While there are no specific studies on the co-crystallization of this compound with proteins, the broader class of aminopyridine derivatives has been investigated in the context of drug design. researchgate.netnih.gov These compounds are known to interact with various biological targets, and understanding their binding modes at a molecular level is crucial for developing new therapeutic agents.

The process of obtaining co-crystals of a small molecule with a protein involves screening various conditions to facilitate the formation of a stable complex that can be crystallized. creative-biostructure.com The resulting co-crystal structure, determined by X-ray crystallography, provides a detailed picture of the binding site and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. Given the structural features of this compound, including its hydrogen bond donors and acceptors and aromatic rings, it has the potential to bind to the active sites of various enzymes or receptors. Molecular docking studies could be employed as a first step to predict potential binding modes and guide experimental co-crystallization trials. nih.gov

Chemical Reactivity and Derivatization Strategies of N 3 Methoxyphenyl Pyridin 3 Amine

Electrophilic Aromatic Substitution Reactions on the Phenyl and Pyridine (B92270) Moieties

Electrophilic Aromatic Substitution (SEAr) on N-(3-methoxyphenyl)pyridin-3-amine is a study in competing reactivities between the electron-rich phenyl ring and the electron-poor pyridine ring.

Phenyl Ring Reactivity: The phenyl ring is highly activated towards electrophiles due to the presence of two electron-donating groups: the secondary amine and the methoxy (B1213986) group. The secondary amine is a powerful activating group, and the methoxy group is a moderately strong activator. Both are ortho, para-directors. This means electrophilic attack will be strongly directed to the positions ortho and para to these substituents. Given the 3-methoxy substitution pattern, the most activated positions on the phenyl ring are C2, C4, and C6.

Pyridine Ring Reactivity: In contrast, the pyridine ring is significantly deactivated towards electrophilic substitution. The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic. wikipedia.orgyoutube.com Furthermore, under the acidic conditions often required for SEAr (e.g., nitration, sulfonation), the pyridine nitrogen is readily protonated, which further increases its electron-withdrawing effect and deactivates the ring even more. wikipedia.orgrsc.org If substitution on an unsubstituted pyridine ring were to occur, it would happen at the 3-position under vigorous reaction conditions, often with low yields. youtube.com For the substituted pyridine moiety in the target molecule, the most likely positions for electrophilic attack would be C2, C4, and C6 relative to the linking amine.

Reaction Typical Reagents Predicted Major Product(s) on Phenyl Ring Rationale
NitrationHNO₃, H₂SO₄N-(2-nitro-3-methoxyphenyl)pyridin-3-amine & N-(4-nitro-3-methoxyphenyl)pyridin-3-amineThe amine and methoxy groups are strong ortho, para-directors, activating the C2, C4, and C6 positions. Steric hindrance may influence the ratio of ortho to para products.
HalogenationBr₂, FeBr₃N-(2-bromo-3-methoxyphenyl)pyridin-3-amine & N-(4-bromo-3-methoxyphenyl)pyridin-3-amineSimilar to nitration, substitution is directed to the activated positions on the phenyl ring.
Friedel-Crafts AcylationRCOCl, AlCl₃Reaction is unlikely to proceed cleanly.The Lewis acid catalyst (AlCl₃) will complex strongly with the basic nitrogen atoms of both the secondary amine and the pyridine ring, deactivating the entire molecule. youtube.com

Nucleophilic Aromatic Substitution Reactions Involving this compound

Nucleophilic Aromatic Substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings like pyridine, especially when a good leaving group is present at a position activated by the ring nitrogen (ortho or para). youtube.com

The pyridine ring in this compound does not possess a typical leaving group like a halogen. However, amination reactions on related structures, such as 3-methoxypyridine (B1141550), have been achieved. Research has shown that the methoxy group at the 3-position of pyridine can be displaced by various amines using a sodium hydride-lithium iodide (NaH-LiI) system. ntu.edu.sg For example, the reaction of 3-methoxypyridine with piperidine (B6355638) in the presence of NaH and LiI affords 3-(piperidin-1-yl)pyridine (B1279845) in high yield. ntu.edu.sg This suggests that, under specific activating conditions, the (3-methoxyphenyl)amino group itself could potentially be displaced by a strong nucleophile, although this would be a challenging transformation. More plausibly, if a leaving group were installed on the pyridine ring (e.g., a halogen at the C2 or C6 position), it would be susceptible to nucleophilic displacement.

Nucleophile Reaction Conditions Substrate Product Yield Reference
PiperidineNaH, LiI, THF, 60 °C3-Methoxypyridine3-(Piperidin-1-yl)pyridine88% ntu.edu.sg
PyrrolidineNaH, LiI, THF, 60 °C3-Methoxypyridine3-(Pyrrolidin-1-yl)pyridine87% ntu.edu.sg
n-ButylamineNaH, LiI, THF, 60 °C3-MethoxypyridineN-Butylpyridin-3-amine61% ntu.edu.sg

This table shows results for the related substrate 3-methoxypyridine to illustrate the potential for nucleophilic substitution on the 3-substituted pyridine core.

Functionalization of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, allowing for direct functionalization.

N-Oxidation: One of the most common reactions at the pyridine nitrogen is oxidation to form the corresponding N-oxide. This transformation is significant because it alters the electronic properties of the pyridine ring. The resulting N-oxide is more reactive towards both electrophilic and nucleophilic substitution. Oxidation can typically be achieved using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). A key challenge in oxidizing this compound is the presence of the secondary amine, which is also susceptible to oxidation. However, methods have been developed for the selective N-oxidation of heteroaromatics in the presence of other amine functionalities. nih.gov One strategy involves an in situ protonation of the more basic aliphatic amine, deactivating it towards oxidation and allowing a catalyst to selectively oxidize the pyridine nitrogen. nih.gov

N-Alkylation: The pyridine nitrogen can also be alkylated using alkyl halides to form a quaternary pyridinium (B92312) salt. This reaction introduces a permanent positive charge on the nitrogen, which dramatically increases the electron-deficiency of the ring and enhances its susceptibility to nucleophilic attack. ntnu.no

C-H Functionalization Strategies for this compound

Direct C-H functionalization is a powerful, modern strategy for modifying heterocyclic compounds, aiming to form C-C or C-heteroatom bonds without pre-functionalized starting materials. However, the direct and selective functionalization of pyridine rings presents a challenge due to the ring's electron-poor nature and the coordinating ability of the nitrogen atom. rsc.org

Strategies for pyridine C-H functionalization often rely on transition-metal catalysis. For this compound, potential C-H functionalization could be directed to either the pyridine or the phenyl ring. Palladium-catalyzed C-H arylation, for example, could potentially be directed to the C2 position of the pyridine ring. The secondary amine could act as a directing group, facilitating the coordination of the metal catalyst and subsequent C-H activation. A sequence involving directed C-H phenylation followed by nucleophilic amination has been demonstrated for 3-methoxypyridine, indicating the feasibility of such multi-step functionalization pathways. ntu.edu.sg

Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of derivatives is crucial for exploring the structure-activity relationships (SAR) of a lead compound in medicinal chemistry. For this compound, derivatization can be pursued at several positions to probe the impact of different functional groups on biological activity. Similar diarylamine structures have been investigated as potent inhibitors of tubulin polymerization. nih.gov

Strategies for generating a library of derivatives would include:

Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, trifluoromethyl) at the C2, C4, C5, and C6 positions via electrophilic substitution or by starting from differently substituted anilines.

Modification of the Pyridine Ring: Introducing substituents at the C2, C4, C5, and C6 positions of the pyridine ring, likely through C-H functionalization or by starting from pre-functionalized pyridines.

Functionalization of the Amine Linker: N-alkylation or N-acylation of the secondary amine would create tertiary amine or amide derivatives, which could significantly alter the compound's conformation and hydrogen bonding capabilities. nih.gov

Derivative Type Synthetic Strategy Potential Starting Materials Purpose in SAR
Phenyl Ring AnalogsBuchwald-Hartwig or Ullmann coupling3-Aminopyridine and various substituted 1-bromo-3-methoxybenzenesTo probe the effect of electronics and sterics on the phenyl moiety.
Pyridine Ring AnalogsBuchwald-Hartwig or Ullmann coupling3-Bromo-N-(3-methoxyphenyl)aniline and various boronic acids/aminesTo explore the importance of the pyridine nitrogen position and substitution pattern.
N-Alkyl DerivativesN-alkylation of the parent compoundThis compound, alkyl halide, baseTo investigate the role of the amine proton and steric bulk at the nitrogen linker. nih.gov
Pyridazinone AnalogsCyclization reactionsStarting from acetophenone (B1666503) derivatives and hydrazine (B178648) hydrateTo explore different heterocyclic cores while maintaining key pharmacophoric elements. nih.gov

Investigations into Oxidation and Reduction Chemistry

Oxidation: The this compound molecule has multiple sites susceptible to oxidation. The secondary amine can be oxidized, potentially leading to the formation of radical cations. mdpi.com Electrochemical oxidation of similar amines often involves an initial electron transfer from the nitrogen lone pair, followed by deprotonation at an adjacent carbon to form a radical, which can lead to dimerization or further oxidation products. mdpi.com As mentioned in section 4.3, the pyridine nitrogen can be oxidized to the N-oxide. nih.gov Under more vigorous conditions, the electron-rich phenyl ring could undergo oxidative degradation.

Reduction: The aromatic rings of this compound are generally resistant to reduction under mild conditions. Catalytic hydrogenation (e.g., using H₂/Pd or PtO₂) under more forcing conditions would be expected to reduce the pyridine ring to a piperidine ring. The phenyl ring would require even harsher conditions (high pressure and temperature, rhodium or ruthenium catalysts) to be reduced to a cyclohexyl ring. The methoxy group is generally stable to these conditions, but hydrogenolysis could occur under certain catalytic systems.

Computational and Theoretical Investigations of N 3 Methoxyphenyl Pyridin 3 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the electronic structure and various reactivity descriptors that govern the chemical behavior of N-(3-methoxyphenyl)pyridin-3-amine.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of FMO theory. The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) indicates its capacity to accept electrons. The energy gap between these orbitals (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. iucr.orgiucr.org For analogous compounds, quantum chemical calculations have determined these values, providing a framework for understanding the reactivity of this compound. nih.gov For instance, studies on related xanthene derivatives have shown energy gaps around 2 eV, indicating a hard molecule. iucr.orgiucr.org

Electrostatic Potential (ESP): The ESP map is a valuable tool for visualizing the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For aromatic amines and pyridine (B92270) derivatives, the nitrogen atoms and oxygen of the methoxy (B1213986) group are typically regions of negative potential, susceptible to electrophilic attack, while the hydrogen atoms of the amine group and aromatic rings often exhibit positive potential. nih.gov

DescriptorFormulaSignificanceTypical Analog Values (eV)
Energy Gap (ΔE) E_LUMO - E_HOMOChemical reactivity, stability~2.0 iucr.org
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2Resistance to change in electron configuration~1.98 iucr.org
Chemical Softness (S) 1 / (2η)Reciprocal of hardness-
Electronegativity (χ) -(E_HOMO + E_LUMO) / 2Electron-attracting power-
Electrophilicity Index (ω) χ² / (2η)Global electrophilic nature~3.87 iucr.org

This interactive table is based on data from analogous compounds and illustrates the types of values obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum calculations often focus on a single, optimized geometry in a vacuum, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, considering its interaction with a solvent and its own conformational flexibility.

Prediction of Molecular Interactions with Biological Targets via Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

Given the structural similarity of this compound to known inhibitors of various enzymes, docking studies can hypothesize its potential biological activity. For example, numerous pyridine and aniline (B41778) derivatives have been identified as tubulin polymerization inhibitors or kinase inhibitors. nih.govnih.govnih.gov A docking study would involve placing the 3D structure of this compound into the binding site of a target protein. The simulation then calculates the most stable binding poses and estimates the binding affinity, often expressed as a docking score or binding energy. These calculations highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. nih.govresearchgate.net

Analogous CompoundBiological TargetKey Interacting ResiduesPredicted Activity
N-(3,4,5-trimethoxyphenyl)-pyrazolo[3,4-b]pyridin-3-amineTubulin (colchicine site)-Tubulin Polymerization Inhibitor nih.gov
3-(4-methoxyphenyl)-pyrazoline-carbothioamideEGFRThr 766, Gln 767, Met 769Anticancer researchgate.net
N-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthylDNA-Antibacterial, Antifungal researchgate.net

This interactive table summarizes docking study findings for compounds structurally related to this compound, illustrating the method's application.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

DFT is a powerful quantum mechanical method not only for studying ground-state properties but also for exploring the pathways of chemical reactions. By mapping the potential energy surface, DFT calculations can identify the structures of transition states and intermediates, thereby elucidating reaction mechanisms and predicting reaction kinetics.

For this compound, DFT studies could be applied to understand its synthesis. A common route to such diarylamines is through a C-N cross-coupling reaction. DFT calculations could model this process, determining the energy barriers for each step (e.g., oxidative addition, reductive elimination) and providing insights into the role of the catalyst and reaction conditions. Furthermore, DFT can be used to study the molecule's reactivity in potential metabolic transformations or its role in chemical processes like polymerization. nih.govepstem.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A 3D-QSAR model, for instance, correlates the properties of molecules in 3D space with their activity.

To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with known biological activities (e.g., IC50 values) is required. nih.gov Various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound. The QSAR model is then developed by dividing the dataset into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net The resulting model can be represented as a mathematical equation or a 3D map showing which regions around the molecular scaffold are favorable or unfavorable for activity. researchgate.net This model can then be used to predict the activity of new, unsynthesized analogues of this compound, guiding the design of more potent compounds and prioritizing synthetic efforts. nih.govmdpi.com

Mechanistic Biological Activity of N 3 Methoxyphenyl Pyridin 3 Amine and Its Derivatives

In Vitro Receptor Binding and Enzyme Inhibition Studies

Derivatives of N-(3-methoxyphenyl)pyridin-3-amine have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cell signaling. A notable target is the Activin-like kinase 2 (ALK2), a BMP type I receptor.

A series of 2-amino-3-(3,4,5-trimethoxyphenyl)pyridine derivatives have been identified as potent inhibitors of ALK2. nih.gov These compounds bind to the ATP-binding site in the kinase hinge region, with the pyridine (B92270) nitrogen forming a key hydrogen bond. nih.govacs.org Structure-activity relationship (SAR) studies have demonstrated that substitutions on the pyridine core and the phenyl rings significantly impact potency and selectivity. For instance, replacing a primary amine at the 2-position of the pyridine with a methyl group can generate highly selective BMP inhibitors. nih.gov

Another important kinase target for this class of compounds is Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in inflammatory diseases and cancers. nih.gov Certain 2-aminopyridine (B139424) derivatives have been developed as potent and selective JAK2 inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range (e.g., 3 nM) and demonstrating high selectivity over other JAK family members like JAK1 and JAK3. nih.gov

Furthermore, derivatives of the core structure have shown inhibitory activity against other kinases, including the epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.net The table below summarizes the inhibitory activities of some representative derivatives.

Compound ClassTarget EnzymeIC50 ValueReference
2-Amino-3-(3,4,5-trimethoxyphenyl)pyridine derivativesALK2Varies (nanomolar range) nih.gov
2-Aminopyridine derivativesJAK23 nM (for compound 16m-(R)) nih.gov
4-(3-Bromophenyl)amino-6,7-dimethoxyquinazolineEGFR Tyrosine Kinase0.029 nM researchgate.net
Pyrazolo[1,5-a]pyrimidine derivativesMycobacterial ATP synthasePotent inhibition reported mdpi.com

Modulation of Intracellular Signaling Pathways in Cellular Model Systems

The enzymatic inhibitory activities of this compound derivatives translate into the modulation of key intracellular signaling pathways in cellular models.

A significant pathway affected is the Wnt/β-catenin signaling cascade, which is often dysregulated in cancer. An imidazopyridine derivative, C188, has been shown to inhibit this pathway in breast cancer cells. nih.gov It achieves this by regulating the stability of β-catenin, leading to its degradation and preventing its accumulation in the nucleus. This, in turn, downregulates the expression of Wnt target genes like Axin 2, c-JUN, and c-Myc, which are involved in cell proliferation and migration. nih.gov

Derivatives have also been found to interfere with cyclin-dependent kinase (CDK) pathways. Novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have been shown to inhibit CDK2 and/or CDK9. nih.govmdpi.com This inhibition leads to cell cycle arrest, a key mechanism for their anticancer effects.

Furthermore, some 3-cyanopyridine (B1664610) derivatives have been observed to impact the p53 and Akt signaling pathways. nih.gov One such derivative was found to upregulate the tumor suppressor protein p53 and its target p21, while downregulating the anti-apoptotic protein Bcl-2 and the pro-survival kinase Akt and its downstream effector β-catenin. nih.gov The table below highlights some of these findings.

Derivative ClassAffected PathwayCellular ModelKey EffectsReference
Imidazopyridine (C188)Wnt/β-cateninBreast cancer cells (MCF7, T47-D)Decreased β-catenin stability, downregulation of target genes (c-Myc, cyclin D1) nih.gov
Pyrazolo[3,4-b]pyridinesCDK signalingCancer cell lines (HeLa, MCF7, HCT-116)Inhibition of CDK2 and/or CDK9, cell cycle arrest nih.govmdpi.com
3-Cyanopyridinesp53/Akt signalingBreast cancer cells (MCF-7)Upregulation of p53, downregulation of Akt and β-catenin nih.gov

Investigation of Antimicrobial Mechanisms of Action

In addition to their effects on mammalian cells, derivatives of this compound have demonstrated notable antimicrobial activity.

A prominent mechanism of action is the inhibition of bacterial protein synthesis. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been shown to act on the 50S subunit of the bacterial ribosome, a mechanism similar to the antibiotic linezolid. nih.gov This inhibition is effective against a range of Gram-positive bacteria. nih.govnih.gov

Another identified mechanism is the inhibition of mycobacterial ATP synthase. Pyrazolo[1,5-a]pyrimidine derivatives have been reported as potent inhibitors of this enzyme, which is crucial for energy metabolism in Mycobacterium tuberculosis. mdpi.com

Molecular docking studies have also suggested potential interactions with other bacterial targets. For some 2-amino-3-cyanopyridine (B104079) derivatives, docking analyses have indicated favorable binding to the active sites of enzymes in S. aureus and B. subtilis, although the precise enzymatic targets were not definitively identified in the study. researchgate.netnih.govnih.gov

Cytotoxicity Mechanisms in Cell Lines

The cytotoxic effects of this compound derivatives in cancer cell lines are mediated by several well-defined mechanisms, including the induction of apoptosis, cell cycle arrest, and disruption of the cytoskeleton.

Apoptosis Induction: Many derivatives induce programmed cell death. For example, a 3-cyanopyridine derivative was shown to induce apoptosis in MCF-7 breast cancer cells in a dose- and time-dependent manner. nih.gov This was accompanied by the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Another study on (2-phenoxypyridin-3-yl)naphthalene-1(2H)-one derivatives also confirmed the induction of both early and late apoptosis. mdpi.com

Cell Cycle Arrest: A common mechanism is the arrest of the cell cycle at the G2/M phase. A derivative, 6,7-dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine (CWJ-082), was found to cause G2/M arrest in cervical cancer cells. nih.gov This arrest is associated with the activation of the cyclin-dependent kinase 1/cyclin B1 complex. nih.gov Similarly, N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives also induce G2/M arrest. nih.gov Some 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have also been shown to cause G2/M phase arrest. nih.gov

Tubulin Polymerization Inhibition: A key target for many of these cytotoxic derivatives is tubulin. Several classes of derivatives, including N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines and 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, have been shown to inhibit tubulin polymerization. nih.govnih.gov They often bind to the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest and subsequent apoptosis. nih.gov

The following table summarizes these cytotoxic mechanisms.

Derivative ClassCytotoxicity MechanismCell Line(s)Reference
3-CyanopyridinesApoptosis induction, G1 cell cycle arrestMCF-7 nih.gov
6,7-Dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amineG2/M cell cycle arrest, apoptosis, tubulin polymerization inhibitionHeLa nih.gov
N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-onesG2/M cell cycle arrestHCT-116 nih.gov
N-Alkyl-N-(4-methoxyphenyl)pyridin-2-aminesTubulin polymerization inhibitionA549, KB, KBVIN, DU145 nih.gov
3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridinesTubulin polymerization inhibition, G2/M arrest, apoptosisHeLa, MCF-7, A549 nih.gov

Target Identification and Validation Studies for this compound

While many studies focus on derivatives, they have successfully identified and validated several molecular targets.

ALK2: As previously mentioned, ALK2 is a well-validated target for 2-aminopyridine derivatives. nih.govresearchgate.netharvard.eduwipo.int Co-crystallization studies have confirmed the binding of these inhibitors to the kinase hinge region of ALK2, validating it as a direct target. nih.govacs.org The development of selective inhibitors is considered a crucial step in validating ALK2 as a therapeutic target for diseases like fibrodysplasia ossificans progressiva (FOP). nih.gov

JAK2: Similarly, JAK2 has been validated as a target for another subclass of 2-aminopyridine derivatives. nih.gov Enzymatic assays have confirmed potent inhibitory activity, and the high selectivity over other JAK kinases further validates it as a specific target. nih.gov

Tubulin: The protein tubulin is a validated target for several cytotoxic derivatives. nih.govnih.govnih.gov In vitro tubulin polymerization assays have directly demonstrated that these compounds inhibit microtubule formation. nih.govnih.gov Furthermore, competitive binding assays have shown that some of these compounds inhibit the binding of colchicine to tubulin, indicating they interact with the well-validated colchicine binding site. nih.gov

Structure-Activity Relationship (SAR) Studies Correlating Structural Modifications with Mechanistic Biological Responses

SAR studies have been instrumental in optimizing the biological activities of this compound derivatives.

For ALK2 inhibitors, SAR studies have revealed that:

The 2-aminopyridine core is a key pharmacophore. nih.gov

Substitution of the 3-phenol with a 4-phenylpiperazine group can significantly increase potency in cellular assays. nih.gov

The primary amine at the 2-position is more critical for binding to TGF-β receptors than BMP receptors, and its replacement with a methyl group enhances selectivity for ALK2. nih.gov

For JAK2 inhibitors, SAR analysis has guided the development of highly potent and selective compounds, although specific structural details contributing to selectivity are often complex and proprietary. nih.gov

In the context of antimicrobial activity, for 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the introduction of a fluorine atom into the structure was found to significantly enhance antibacterial activity. nih.gov

For cytotoxic and antitubulin agents:

Conformationally restricted pyridone derivatives have been shown to exhibit more potent cytotoxicity than their more flexible counterparts. nih.gov

For 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, the presence of the 3,4,5-trimethoxyphenyl moiety is a common feature in potent tubulin inhibitors, mimicking the A-ring of combretastatin (B1194345) A-4. nih.gov

These SAR studies are crucial for the rational design of new derivatives with improved potency, selectivity, and desired mechanistic profiles. nih.govnih.govnih.gov

Advanced Applications and Future Research Directions for N 3 Methoxyphenyl Pyridin 3 Amine

Utilization as a Ligand in Homogeneous and Heterogeneous Catalysis

The structural characteristics of N-(3-methoxyphenyl)pyridin-3-amine, featuring a pyridyl nitrogen and an amine linkage, make it a promising candidate as a ligand in both homogeneous and heterogeneous catalysis. The pyridine (B92270) moiety offers a strong coordination site for a variety of transition metals, while the diarylamine framework can be tailored to influence the electronic and steric properties of the resulting metal complex.

In homogeneous catalysis, ligands are crucial for controlling the reactivity and selectivity of metal catalysts. nih.gov The electronic nature of the this compound ligand, influenced by the electron-donating methoxy (B1213986) group, can modulate the electron density at the metal center, thereby affecting the catalytic cycle. For instance, in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, the choice of ligand is paramount. nih.gov While specific studies on this compound are not yet prevalent, related diarylamine and bipyridyl ligands have demonstrated significant success. It is plausible that this compound could serve as an effective ligand in reactions such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, potentially offering unique selectivity due to its specific steric and electronic profile.

For heterogeneous catalysis, this compound could be immobilized on a solid support, such as silica (B1680970) or a polymer resin. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. Supported gold-palladium alloy nanoparticles, for example, have been shown to be effective in the synthesis of diarylamines through acceptorless dehydrogenative aromatization. rsc.org The this compound could be used to functionalize such nanoparticles, creating a tailored catalytic surface for specific transformations.

Table 1: Potential Catalytic Applications for this compound as a Ligand

Catalytic System Potential Reaction Type Role of this compound
Homogeneous (e.g., with Pd, Ru, Au) Cross-coupling (Suzuki, Buchwald-Hartwig), Hydrogenation Modulates electronic/steric properties of the metal center to control reactivity and selectivity. nih.gov

Integration into Functional Materials for Optoelectronic or Sensing Applications

Diarylamine derivatives are recognized for their electron-donating and hole-transporting properties, making them valuable components in the development of organic electronic materials. acs.org These materials are at the heart of technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The incorporation of this compound into polymers or as a discrete molecule in a material matrix could impart desirable optoelectronic characteristics.

The methoxy group on the phenyl ring acts as an electron-donating group, which can enhance the highest occupied molecular orbital (HOMO) energy level of the molecule. This is a critical parameter for efficient charge injection and transport in organic electronic devices. The pyridine ring, on the other hand, is electron-deficient and can influence the lowest unoccupied molecular orbital (LUMO) energy level. This combination of electron-donating and electron-withdrawing characteristics within the same molecule can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is often associated with fluorescence and solvatochromism.

As a chemical sensor, the pyridine nitrogen of this compound could act as a binding site for metal ions or other analytes. Upon binding, the electronic properties of the molecule would be perturbed, leading to a change in its absorption or emission spectrum. This change could be harnessed for the colorimetric or fluorometric detection of the target analyte. The sensitivity and selectivity of such a sensor could be fine-tuned by further chemical modification of the diarylamine scaffold.

Development as a Chemical Probe for Unraveling Biological Processes

Chemical probes are small molecules used to study and manipulate biological systems. The diarylamine scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous biologically active compounds. nih.govresearchgate.net this compound, as a member of this class, has the potential to be developed into a chemical probe to investigate specific biological pathways.

For instance, by attaching a fluorescent tag or a reactive group to the this compound core, it could be used to label and visualize specific proteins or cellular structures. The inherent spectroscopic properties of the diarylamine core might also be sufficient for detection without the need for an external fluorophore. Furthermore, if the compound is found to interact with a particular enzyme or receptor, it could be used to probe the function of that biomolecule in living cells.

Prospects as a Lead Compound in Pre-Clinical Drug Discovery Programs (Mechanistic Focus)

The diarylamine motif is present in several approved drugs, including the anticancer agents imatinib (B729) and dasatinib, highlighting its importance as a pharmacophore. frontiersin.org These compounds often act as kinase inhibitors, and the diarylamine structure is adept at fitting into the ATP-binding pocket of these enzymes. The this compound structure, with its hydrogen bond donors and acceptors and its specific three-dimensional shape, is a promising starting point for the design of new therapeutic agents.

Recent studies on diarylamine-guided carboxamide derivatives have shown promising cytotoxic effects against various cancer cell lines. nih.govfrontiersin.orgnih.gov The mechanism of action is often linked to the induction of apoptosis. This compound could serve as a lead compound in a drug discovery program, where systematic modifications to its structure would be made to optimize its potency, selectivity, and pharmacokinetic properties. For example, the methoxy group could be replaced with other substituents to explore structure-activity relationships (SAR).

Table 2: Comparison of Diarylamine-Based Kinase Inhibitors

Compound Target Kinase(s) Disease Indication
Imatinib Bcr-Abl, c-Kit, PDGFR Chronic Myeloid Leukemia, Gastrointestinal Stromal Tumors
Dasatinib Bcr-Abl, Src family kinases Chronic Myeloid Leukemia, Acute Lymphoblastic Leukemia
Selumetinib MEK1/2 Neurofibromatosis type 1

Emerging Research Frontiers and Interdisciplinary Applications

The versatility of the this compound scaffold opens up possibilities for its use in a variety of interdisciplinary fields. In the area of supramolecular chemistry, the molecule could be used as a building block for the construction of self-assembling systems with unique properties. The combination of hydrogen bonding capabilities and aromatic stacking interactions could lead to the formation of well-defined nanostructures.

In the field of agrochemicals, diarylamine derivatives have been investigated for their potential as herbicides and fungicides. The biological activity of this compound and its derivatives could be explored in this context, potentially leading to the development of new crop protection agents.

Methodological Advancements in the Study and Application of this compound

The synthesis of diarylamines has traditionally relied on transition metal-catalyzed cross-coupling reactions. mdpi.com Recent advances have focused on developing more sustainable and efficient methods, such as C-H activation, desulfinylative Smiles rearrangement, and palladium-catalyzed reactions using borrowed hydrogen. acs.orgnih.gov These newer methods could be applied to the synthesis of this compound and its derivatives, allowing for greater structural diversity and easier access to these compounds.

Furthermore, advancements in computational chemistry and high-throughput screening will play a crucial role in accelerating the discovery of new applications for this compound. Molecular modeling can be used to predict the binding of the compound to biological targets or to simulate its performance in electronic devices. High-throughput screening can be employed to rapidly evaluate the biological activity of a large library of its derivatives.

Q & A

Q. What are the standard synthetic routes for N-(3-methoxyphenyl)pyridin-3-amine, and how is yield optimized?

The compound is typically synthesized via condensation reactions. For example, a Schiff base intermediate can be formed by reacting 2-hydrazinopyridine with 4-benzyloxy-3-methoxybenzaldehyde in ethanol under acetic acid catalysis, yielding 91% after purification . Key steps include:

  • Reagent Ratios : Stoichiometric equivalents of aldehyde and amine precursors.
  • Catalysis : Acetic acid (10 drops) accelerates imine formation.
  • Workup : Precipitation in methanol/water and vacuum filtration ensure purity.
    Yield optimization involves solvent choice (ethanol for solubility), controlled reaction time (1 min to 3 hours), and acid catalysis to drive equilibrium toward product formation .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR in DMSO-d6 resolve aromatic protons (δ 7.0–8.1 ppm) and methoxy groups (δ 3.84 ppm). Residual solvent peaks (DMSO: δ 2.50 ppm for ¹H; 39.52 ppm for ¹³C) serve as internal references .
  • HRMS : Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]+ 334.1556) with <0.3 ppm error .
  • FTIR : Peaks at 1596 cm⁻¹ (C=N stretch) and 1261 cm⁻¹ (C-O of methoxy) validate functional groups .

Q. How is solubility assessed for this compound in different solvents?

  • Polar Solvents : DMSO and methanol are preferred due to hydrogen-bonding interactions with the pyridine and methoxy groups.
  • Nonpolar Solvents : Limited solubility in hexane or dichloromethane, requiring sonication or heating.
  • TLC Monitoring : Use alumina plates with dichloromethane as the mobile phase; UV visualization confirms polarity .

Q. What are the common impurities during synthesis, and how are they removed?

  • Byproducts : Unreacted aldehyde or amine precursors.
  • Purification :
    • Recrystallization : Methanol/water mixtures precipitate the product.
    • Column Chromatography : Hexane/ethyl acetate gradients (e.g., 0–100% polarity) separate impurities .

Q. How is stability assessed under varying storage conditions?

  • Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition points (e.g., MP 175–176°C).
  • Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the methoxy and pyridine moieties .

Advanced Research Questions

Q. How can reaction conditions be modified to improve regioselectivity in derivatives of this compound?

  • Catalyst Screening : Transition metals (e.g., CuBr in ) enhance cross-coupling efficiency for heterocyclic modifications.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in Suzuki-Miyaura reactions .
  • Temperature Control : Lower temperatures (e.g., 35°C) reduce side reactions during cyclopropane amination .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting patterns)?

  • Deuteration : Use DMSO-d6 to eliminate solvent interference and confirm exchangeable protons (e.g., NH signals at δ 10.72 ppm) .
  • 2D NMR : COSY and HSQC correlate coupling patterns and assign carbons (e.g., ¹³C peaks at 157.16 ppm for imine carbons) .
  • Isotopic Labeling : Carbon-11 analogs () aid in distinguishing overlapping signals via isotopic shifts.

Q. How are structure-activity relationships (SAR) studied for biological activity?

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., trifluoromethyl in ) to enhance binding affinity to targets like TRPV1 receptors.
  • Bioassays : Autoradiography (e.g., ¹¹C-labeled compounds) maps receptor localization .
  • Computational Modeling : Docking studies (e.g., COX-2 inhibitors in ) predict interactions with active sites.

Q. What methodologies enable isotopic labeling (e.g., ¹¹C) for pharmacokinetic studies?

  • Radiosynthesis : React ¹¹C-methyl iodide with phenolic precursors (e.g., N-(3-hydroxyphenyl)pivalamide in ) under basic conditions (K₂CO₃/acetone).
  • Purification : Solid-phase extraction (SPE) or HPLC isolates labeled compounds for tracer studies .

Q. How do conflicting data in reaction yields arise, and how are they addressed?

  • Contradictions : Catalyst lot variability (e.g., NaOCl·5H₂O in ) or moisture sensitivity.
  • Troubleshooting :
    • Catalyst Purity : Use freshly opened NaOCl·5H₂O.
    • Inert Atmosphere : Schlenk lines prevent oxidation during cyclization .
    • Yield Reproducibility : Strict stoichiometry (e.g., 1:4 molar ratio of aldehyde to hydrazine) .

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